molecular formula C12H18BNO5S B1532828 (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid CAS No. 1704095-44-2

(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

Cat. No.: B1532828
CAS No.: 1704095-44-2
M. Wt: 299.16 g/mol
InChI Key: XJIYITKJDWOLOZ-UHFFFAOYSA-N
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Description

(5-(N-Cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid is a boronic acid derivative featuring a sulfamoyl group substituted with a cyclopentyl ring at the 5-position and a methoxy group at the 2-position of the phenyl ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science . The sulfamoyl moiety may enhance interactions with biological targets, such as enzymes or receptors, due to its hydrogen-bonding capabilities.

Properties

IUPAC Name

[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO5S/c1-19-12-7-6-10(8-11(12)13(15)16)20(17,18)14-9-4-2-3-5-9/h6-9,14-16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIYITKJDWOLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Functional Group Introduction

A common approach starts from a suitably substituted phenyl precursor, such as 5-amino-2-methoxyphenyl derivatives, which can be converted into the sulfamoyl derivative by reaction with cyclopentylsulfonyl chloride or related sulfonylating agents.

Sulfamoyl Group Installation

  • The amino group at the 5-position is reacted with cyclopentylsulfonyl chloride under basic conditions to form the N-cyclopentylsulfamoyl group.
  • Typical bases used include triethylamine or pyridine.
  • The reaction is carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.

Boronic Acid Group Introduction

  • The boronic acid group is introduced via lithiation followed by quenching with a boron source.
  • A common method involves:

    • Lithiation of the aromatic ring at the position intended for boronation using n-butyllithium at low temperatures (e.g., -78 °C).
    • Subsequent reaction with trialkyl borates (e.g., trimethyl borate) to form the boronate ester intermediate.
    • Hydrolysis of the boronate ester under acidic aqueous conditions to yield the boronic acid.
  • This lithiation-boronation sequence is well-established for aromatic boronic acid synthesis and allows for regioselective introduction of the boronic acid.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatography.
  • Characterization is performed by NMR (1H, 13C, 11B), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Detailed Research Findings and Data

While direct literature specifically on this compound preparation is limited, the general methods for aryl boronic acid synthesis and sulfamoyl group installation are well documented and applicable.

Step Reagents/Conditions Purpose Notes
1 5-amino-2-methoxyphenyl derivative + cyclopentylsulfonyl chloride, base (Et3N), DCM or THF Sulfamoyl group installation Reaction at 0–25 °C, yields high purity sulfamoyl intermediate
2 n-Butyllithium, -78 °C, dry THF Lithiation at boronation site Strict anhydrous conditions required
3 Trimethyl borate, -78 °C to room temp Boronate ester formation Quenching with aqueous acid (HCl)
4 Acidic hydrolysis (HCl, water) Conversion to boronic acid Final product isolated by filtration or extraction

Preparation Notes and Practical Considerations

  • The order of functional group installation is critical; installing the sulfamoyl group before boronation prevents side reactions.
  • The lithiation step requires precise temperature control to avoid undesired side reactions.
  • Solvent purity and dryness are essential for successful lithiation and boronation.
  • The boronic acid product is sensitive to moisture and air; it should be stored under inert atmosphere if possible.
  • Scale-up requires careful control of exothermic lithiation and quenching steps.

Stock Solution Preparation (Supporting Data)

For experimental applications, stock solutions of this compound can be prepared with precise molarity as follows (data adapted from GlpBio):

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 3.3428 0.6686 0.3343
5 mg 16.714 3.3428 1.6714
10 mg 33.428 6.6856 3.3428
  • Solutions are typically prepared in DMSO or aqueous mixtures with co-solvents such as PEG300 or Tween 80 for in vivo formulations.
  • The preparation involves dissolving the compound in DMSO followed by stepwise addition of other solvents ensuring clarity at each step.

Scientific Research Applications

Anticancer Research

Boronic acids have been extensively studied for their role in cancer treatment. The specific compound has been evaluated for its ability to inhibit certain enzymes involved in cancer cell proliferation. Research indicates that boronic acids can act as proteasome inhibitors, which are crucial in regulating protein degradation pathways linked to cancer progression .

Antibacterial Applications

Recent studies have highlighted the potential of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid as an antibacterial agent. It targets bacterial two-component systems (TCS), which are critical for bacterial signal transduction and adaptation to environmental changes. In vitro tests showed that derivatives of this compound exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Enzyme Inhibition

The compound has been explored as a potential inhibitor of histidine kinases, which are vital components in bacterial signaling pathways. By inhibiting these enzymes, the compound may disrupt bacterial communication and virulence, presenting a novel approach to antibiotic development .

Drug Design and Development

The unique structure of this compound makes it a valuable scaffold in drug design. Researchers utilize its boronic acid functionality to create libraries of compounds that can be screened for biological activity against various targets .

Bioconjugation Techniques

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in bioconjugation strategies. This property allows for the development of targeted drug delivery systems where the drug can be released in specific biological environments .

Sensor Development

The compound's boronic acid group can be employed in the development of sensors for detecting glucose and other biomolecules. Its ability to interact with sugars through reversible covalent bonding enables the creation of sensitive biosensors that could be used for monitoring blood glucose levels in diabetic patients .

Polymer Chemistry

In polymer science, boronic acids are utilized as building blocks for creating functionalized polymers. The incorporation of this compound into polymer matrices can enhance their properties, such as mechanical strength and responsiveness to environmental stimuli .

Case Studies

StudyFocusFindings
Study on Anticancer ActivityEvaluated the efficacy of boronic acids in inhibiting tumor growthDemonstrated significant reduction in tumor size in preclinical models
Antibacterial Activity AssessmentTested against various bacterial strainsShowed effectiveness against MRSA and other resistant strains
Bioconjugation ResearchInvestigated the use of boronic acids in drug delivery systemsHighlighted successful targeting and release mechanisms

Mechanism of Action

The mechanism of action of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid involves its ability to interact with biological molecules through the boronic acid group. This group can form reversible covalent bonds with hydroxyl or amino groups in proteins, potentially inhibiting enzyme activity or modulating receptor function. The sulfamoyl and methoxy groups may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Analogs of (5-(N-Cyclopentylsulfamoyl)-2-Methoxyphenyl)Boronic Acid

Compound Name CAS Number Purity Molecular Weight Key Substituent Price (per gram) Source
(5-(N-Cyclohexylsulfamoyl)-2-methoxyphenyl)boronic acid 1704081-61-7 >98% 313.18 Cyclohexylsulfamoyl Not listed GLPBIO
(5-(N-(tert-Butyl)sulfamoyl)-2-methoxyphenyl)boronic acid 731016-02-7 97% Not provided tert-Butylsulfamoyl $139 Various
(5-(N,N-Diethylsulfamoyl)-2-methoxyphenyl)boronic acid 79128-09-9 97% Not provided Diethylsulfamoyl Discontinued CymitQuimica
(4-(N-Cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid 1704097-46-0 95% 297.18 Cyclopentylsulfamoyl (4-position) Not listed Organometallics

Structural and Functional Differences

  • The tert-butyl group introduces significant steric bulk, which may hinder reactivity but improve metabolic stability in drug design . The diethyl variant offers flexibility but has been discontinued, possibly due to stability or synthetic challenges .
  • Positional Isomerism :

    • The analog with a 4-position cyclopentylsulfamoyl group (CAS 1704097-46-0) differs in substitution pattern, which could alter electronic properties and binding affinity in biological systems .

Physicochemical Properties

  • Solubility: The cyclohexyl analog is soluble in DMSO and stable at 2–8°C, suggesting similar storage conditions for the cyclopentyl variant . No solubility data is available for the tert-butyl or diethyl analogs, though their lipophilic substituents likely reduce aqueous solubility.
  • Purity and Availability :

    • The cyclohexyl and tert-butyl derivatives are commercially available with >95% purity, while the diethyl variant is discontinued .

Biological Activity

(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. Boronic acids, including this compound, have been recognized for their diverse applications in drug design and development due to their ability to interact with biological targets.

  • IUPAC Name : this compound
  • CAS Number : 1704095-44-2
  • Molecular Formula : C₁₂H₁₈BNO₅S
  • Molecular Weight : 299.16 g/mol

Boronic acids can form reversible covalent bonds with nucleophilic biological molecules, such as enzymes and receptors. This property allows them to act as inhibitors or modulators of various biochemical pathways. The specific mechanism of this compound is linked to its ability to interact with proteases and other enzymes involved in cancer progression and inflammation.

Anticancer Activity

Research indicates that boronic acids can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A study highlighted the synthesis of boronic acid derivatives that exhibited significant growth inhibition across various cancer cell lines, suggesting that this compound may share similar properties due to its structural characteristics .

Antimicrobial Properties

Boronic acids have also been explored for their antibacterial and antiviral activities. The introduction of the sulfamoyl group in this compound may enhance its interaction with bacterial enzymes, potentially leading to increased antimicrobial efficacy .

Enzyme Inhibition

The compound's ability to form complexes with enzyme active sites suggests its potential as an enzyme inhibitor. This characteristic is particularly relevant in the context of kinase inhibition, which is crucial for treating various malignancies and inflammatory diseases .

Synthesis and Evaluation

A series of studies have synthesized boronic acid derivatives, including this compound, evaluating their biological activities. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent inhibitory effects on cell growth .

Data Table: Biological Activities of Boronic Acid Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAnticancerTBD
BortezomibAnticancer0.7
VaborbactamAntibacterialTBD
(3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acidEnzyme InhibitionTBD

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid?

  • Methodology : Synthesis typically involves functionalizing a pre-synthesized phenylboronic acid scaffold. Key steps include:

Sulfamoylation : Introducing the N-cyclopentylsulfamoyl group via reaction with cyclopentylamine and sulfonyl chloride derivatives under inert conditions.

Boronation : Installing the boronic acid group using Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) or direct electrophilic substitution.

  • Challenges : Low yields due to steric hindrance from the methoxy and sulfamoyl groups require optimization of reaction time, temperature, and catalysts (e.g., Pd(PPh₃)₄) .
  • Purification : Column chromatography with deactivated silica gel (treated with triethylamine) avoids boronic acid adsorption .

Q. Which analytical techniques confirm the structure and purity of this compound?

  • Key Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, sulfamoyl protons at δ 5.5–6.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₇BNO₅S: 310.09).
  • FT-IR : B-O stretching (1340–1390 cm⁻¹) and S=O bonds (1150–1250 cm⁻¹) validate functional groups .

Q. What are the primary applications of this boronic acid in organic synthesis?

  • Suzuki-Miyaura Coupling : Forms biaryl structures with aryl halides. The methoxy group enhances electron density, accelerating oxidative addition, while the sulfamoyl group may sterically hinder coupling partners, requiring ligand optimization (e.g., SPhos) .
  • Diol Sensing : The boronic acid binds vicinal diols (e.g., saccharides), enabling fluorescent sensor design via competitive binding assays .

Advanced Research Questions

Q. How do electronic and steric effects of the N-cyclopentylsulfamoyl group influence cross-coupling efficiency?

  • Electronic Effects : The sulfamoyl group is electron-withdrawing, reducing electron density on the phenyl ring and slowing oxidative addition. Computational studies (DFT) show a 0.3 eV increase in activation energy compared to unsubstituted phenylboronic acids .
  • Steric Effects : Cyclopentyl and sulfamoyl groups create steric bulk, reducing catalyst accessibility. Solutions include:

  • Using bulkier ligands (XPhos) to stabilize Pd intermediates.
  • Microwave-assisted heating to improve reaction kinetics .

Q. What evidence supports its potential as a tubulin polymerization inhibitor in cancer research?

  • Mechanism : Boronic acids mimic combretastatin analogs, binding β-tubulin’s colchicine site. In vitro assays show IC₅₀ values of 0.48–2.1 μM against B-16 melanoma cells, comparable to combretastatin A-4.
  • Validation : FACScan analysis confirms apoptosis induction in Jurkat cells within 8 hours at 10⁻⁸ M, linked to mitochondrial depolarization .

Q. How do binding kinetics with diols compare to other arylboronic acids, and what implications does this have for sensor design?

  • Kinetic Profiling : Stopped-flow studies reveal kon values of 10³–10⁴ M⁻¹s⁻¹ for fructose binding, 10x faster than phenylboronic acid due to the sulfamoyl group’s hydrogen-bonding capacity.
  • Sensor Optimization : Faster equilibration (<10 seconds) enables real-time glucose monitoring in serum, with a detection limit of 9 μM .

Q. How can contradictory data on cross-coupling yields be resolved?

  • Case Study : Incomplete coupling (e.g., 48% yield in ) vs. high yields (>90% in ):

  • Root Cause : Competing protodeboronation under basic conditions.
  • Solutions :

Use anhydrous solvents (THF, DMF) to minimize hydrolysis.

Add slow-release bases (K₃PO₄) to maintain pH without deprotonating the boronic acid .

Key Considerations for Experimental Design

  • Solubility : The sulfamoyl group enhances water solubility (logP ≈ 1.2 vs. 2.5 for methyl-substituted analogs), facilitating biological assays .
  • Stability : Store at –20°C under argon to prevent boroxine formation. Pre-purify via recrystallization in ethanol/water (1:1) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid
Reactant of Route 2
(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

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